molecular formula C4H5BN2O3S B13893535 (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid

(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid

Cat. No.: B13893535
M. Wt: 171.98 g/mol
InChI Key: NPIFDVYZTAMSCF-UHFFFAOYSA-N
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Description

(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid is a compound that features a boronic acid group attached to a thiazole ring. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The combination of these two functional groups in this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring. This can be achieved using reagents such as dithioacids, carbon disulfide, or isothiocyanates . Once the thiazole ring is formed, the boronic acid group can be introduced through a reaction with a boronic ester or boronic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of protective groups and phase-switching protocols can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The compound can undergo reduction reactions to modify the thiazole ring or the boronic acid group.

    Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid is unique due to the presence of both a carbamoyl group and a boronic acid group on the thiazole ringThe carbamoyl group can participate in hydrogen bonding and other interactions, while the boronic acid group provides versatility in chemical reactions and biological interactions .

Properties

Molecular Formula

C4H5BN2O3S

Molecular Weight

171.98 g/mol

IUPAC Name

(2-carbamoyl-1,3-thiazol-5-yl)boronic acid

InChI

InChI=1S/C4H5BN2O3S/c6-3(8)4-7-1-2(11-4)5(9)10/h1,9-10H,(H2,6,8)

InChI Key

NPIFDVYZTAMSCF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(S1)C(=O)N)(O)O

Origin of Product

United States

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